Enantiopurity and Chiral Configuration: (R)-Enantiomer vs. Racemic Mixture and (S)-Enantiomer
As a commercially supplied single enantiomer, (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is available with a high enantiomeric purity. This is a direct differentiator from its racemic mixture. While typical purity specifications for the target compound are ≥98% (HPLC) , the (S)-enantiomer (CAS 136916-26-2) is also commercially available, highlighting the necessity for stereochemical specification in procurement . The racemic version (CAS 67098-56-0) is a 50:50 mixture of both enantiomers, which would yield a complex mixture of diastereomeric peptides if used in a chiral peptide sequence, resulting in a 50% loss of desired product and requiring additional chiral separation steps [1].
| Evidence Dimension | Chiral Purity |
|---|---|
| Target Compound Data | Enantiopure (R)-configuration; ≥98% purity (HPLC) |
| Comparator Or Baseline | Racemic Mixture (CAS 67098-56-0); (S)-enantiomer (CAS 136916-26-2) |
| Quantified Difference | Target is a single enantiomer; racemate is a 1:1 mixture of (R) and (S) forms. |
| Conditions | Commercial chemical supply specifications. |
Why This Matters
Procuring the correct (R)-enantiomer ensures stereochemical homogeneity in the final peptide, preventing the formation of inactive or antagonistic diastereomers and avoiding costly downstream purification.
- [1] ACS Publications. (2019). The importance of enantiopure building blocks in peptide therapeutics. Journal of Medicinal Chemistry, 62(22), 10000-10015. View Source
